molecular formula C12H13N3OS B3079558 (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone CAS No. 1071360-23-0

(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone

Cat. No. B3079558
CAS RN: 1071360-23-0
M. Wt: 247.32 g/mol
InChI Key: VZBQNKTUVDZSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone” is a compound with the molecular formula C12H13N3OS. It is a potentiator that enhances the activity of benzothiazoles by lowering blood pressure. It also acts as a neuroprotectant, protecting against neuronal injury in vivo .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Physical And Chemical Properties Analysis

“(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone” is a solid at room temperature . Its molecular weight is 247.32 g/mol. More detailed physical and chemical properties can be determined using various analytical techniques.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-12-14-9-4-3-8(7-10(9)17-12)11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBQNKTUVDZSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.